![molecular formula C16H16N2O5 B2860425 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034526-30-0](/img/structure/B2860425.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.313. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Heterocyclic Chemistry
A study explored the synthesis of novel compounds derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic activities. These compounds were used as a foundation to prepare a variety of heterocyclic compounds, demonstrating the chemical versatility and potential pharmacological applications of related structures (Abu‐Hashem et al., 2020).
Catalytic Synthesis of Dihydropyridine Derivatives
Another study reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes leading to the synthesis of dihydropyridinone and tetrahydropyridinedione derivatives. This method demonstrates the compound's role in facilitating the synthesis of complex heterocycles, which could have various chemical and pharmaceutical applications (Bacchi et al., 2005).
Fluorescence and Aggregation Properties
Research into pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties revealed that these compounds, similar in structure to the compound , show significant fluorescence in both solution and solid state. This suggests potential applications in materials science, particularly in the development of optical and electronic materials (Srivastava et al., 2017).
Practical Synthesis of CCR5 Antagonists
A practical synthesis method for an orally active CCR5 antagonist highlighted the relevance of similar dihydropyridine derivatives in the development of therapeutics targeting CCR5, a chemokine receptor implicated in HIV infection mechanisms. This underscores the potential medicinal chemistry applications of related compounds (Ikemoto et al., 2005).
Antidiabetic Activity
A series of N-substituted dihydropyrimidine derivatives were synthesized and evaluated for their in vitro antidiabetic activity. This study suggests that structurally related compounds could play a role in the development of new antidiabetic agents (Lalpara et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines
Mode of Action
It’s worth noting that similar compounds have been observed to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The compound’s action results in significant growth inhibition in certain cancer cell lines. For instance, similar compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound has a strong antitumor potential.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-18-8-11(13(21-2)6-15(18)19)16(20)17-7-10-3-4-12-14(5-10)23-9-22-12/h3-6,8H,7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSFDVZLWOSWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
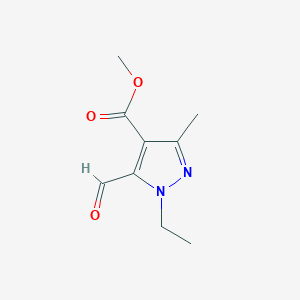

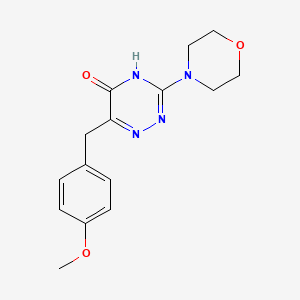
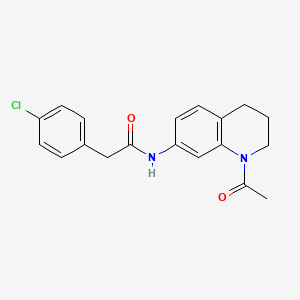
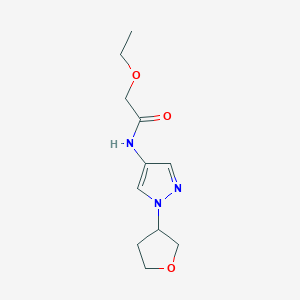
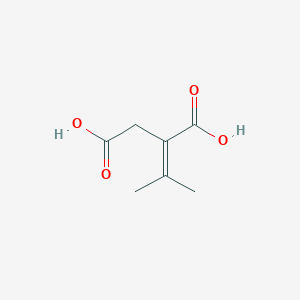
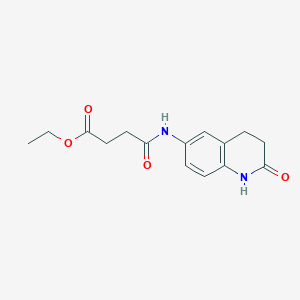
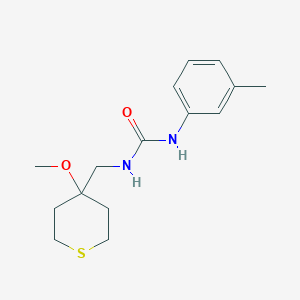
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)
![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)
![(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2860364.png)
![N-[2-[[phenylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2860365.png)